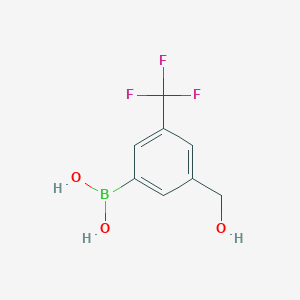

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula CF3C6H4B(OH)2 . Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Synthesis Analysis

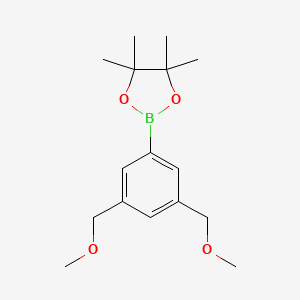

Pinacol boronic esters, which include 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

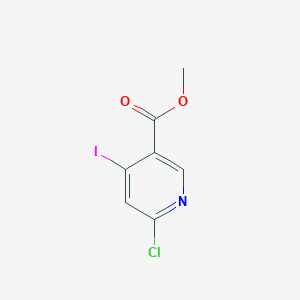

The molecular structure of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid includes a trifluoromethyl group (CF3) and a phenylboronic acid group (C6H4B(OH)2) attached to a benzene ring .Chemical Reactions Analysis

One of the key chemical reactions involving 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is the protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

3-HM-5-TFMPBA has been used in a variety of scientific research applications. It has been used in organic synthesis reactions, such as in the synthesis of a variety of compounds and molecules. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs and antibiotics. Additionally, it has been used in the synthesis of a variety of polymers and materials, such as polymers for drug delivery.

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the inherent specificity of the displacement reaction between phenylboronic acid and certain metals can lead to high selectivity towards specific ions . For example, a triphenylamine-based phenylboronic acid fluorescent probe was developed for the selective detection of Hg²⁺ and CH₃Hg⁺ .

Biochemical Pathways

The hydrolysis of some phenylboronic pinacol esters, which could be related to this compound, has been described . The kinetics of this reaction is dependent on the substituents in the aromatic ring .

Pharmacokinetics

It’s known that the ph strongly influences the rate of the hydrolysis reaction of some phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and their impact on bioavailability.

Result of Action

The displacement reaction between phenylboronic acid and certain metals can lead to the selective detection of specific ions , which could potentially be used for environmental monitoring or medical diagnostics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of the hydrolysis reaction of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes in different environments .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-HM-5-TFMPBA in lab experiments is its high reactivity. This allows it to be used in a variety of organic synthesis reactions, and it can be used to synthesize a variety of compounds and molecules. Additionally, it is relatively easy to obtain and store, which makes it ideal for lab experiments. The main limitation of using 3-HM-5-TFMPBA in lab experiments is its potential toxicity. It is important to take proper safety precautions when using this compound in lab experiments, as it can be toxic if not handled properly.

Zukünftige Richtungen

There are a variety of potential future directions for research involving 3-HM-5-TFMPBA. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to determine its potential applications in drug development and delivery. Additionally, further research could be done to determine its potential applications in materials science and engineering. Finally, further research could be done to determine its potential applications in the synthesis of a variety of compounds and molecules.

Synthesemethoden

3-HM-5-TFMPBA can be synthesized by a variety of methods. The most common method is the reaction of 3-hydroxymethyl-5-trifluoromethyl phenol with boron trifluoride etherate in the presence of a catalytic amount of triethylamine. This reaction results in the formation of 3-HM-5-TFMPBA, with yields of up to 95%. Another method involves the reaction of 3-hydroxymethyl-5-trifluoromethyl phenol with boron trifluoride in the presence of a catalytic amount of trifluoroacetic acid. This reaction results in the formation of 3-HM-5-TFMPBA, with yields of up to 95%.

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,13-15H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVUAYRUNPNLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)CO)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)